5-Acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride is a chemical compound with significant relevance in research and various scientific applications. Its molecular formula is , and it has a molecular weight of approximately 254.74 g/mol. This compound is classified under thiazolium salts, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 5-Acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride typically involves the reaction of 4-methyl-2-acetylthiazole with pyridine derivatives. The general synthetic route can include the following steps:
Technical details regarding reaction conditions (temperature, solvent choice, and reaction time) can vary based on specific laboratory protocols but generally require careful control to ensure high yields and purity .
The molecular structure of 5-Acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride includes a thiazole ring fused with a pyridine moiety, characterized by the following structural features:
The compound's InChI key is QYLMIMSQGLOWPT-UHFFFAOYSA-N, which facilitates its identification in chemical databases. The canonical SMILES representation is CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)C.Cl .
5-Acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride participates in various chemical reactions typical for thiazolium salts:
These reactions are crucial for developing new derivatives with enhanced properties or biological activities .
The mechanism of action for compounds like 5-Acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride often involves:
Data on specific biological targets or pathways affected by this compound remain an area of active research .
5-Acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride exhibits several notable physical properties:
Key chemical properties include:
Relevant data indicates that this compound does not exhibit significant volatility or flammability under normal conditions .
5-Acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride finds applications in various scientific fields:
The versatility of this compound makes it valuable in both academic research and industrial applications .
CAS No.: 74-93-1
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 865-36-1
CAS No.: 6851-93-0